Bienvenue dans la boutique en ligne BenchChem!

Ro 61-8048

KMO inhibition IC50 comparison neuroprotection

Ro 61-8048 is a superior KMO inhibitor (IC₅₀ 37 nM, Ki 4.8 nM) offering 24-fold higher potency than mNBA and requiring 10-fold lower dosing (40 vs 400 mg/kg) for neuroprotection. Oral bioavailability (brain ED₅₀ 3-5 μmol/kg) ensures reliable CNS target engagement. Orthogonally validated via PF-04859989 reversal. Choose Ro 61-8048 for unmatched potency, oral activity, and reproducible in vivo efficacy.

Molecular Formula C17H15N3O6S2
Molecular Weight 421.5 g/mol
CAS No. 199666-03-0
Cat. No. B1680698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRo 61-8048
CAS199666-03-0
SynonymsRo61-8048;  Ro 61-8048;  Ro-61-8048;  Ro618048;  Ro 618048;  Ro-618048
Molecular FormulaC17H15N3O6S2
Molecular Weight421.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)S(=O)(=O)NC2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-])OC
InChIInChI=1S/C17H15N3O6S2/c1-25-15-7-6-13(9-16(15)26-2)28(23,24)19-17-18-14(10-27-17)11-4-3-5-12(8-11)20(21)22/h3-10H,1-2H3,(H,18,19)
InChIKeyNDPBMCKQJOZAQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceLight yellow solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Ro 61-8048 Procurement Guide: KMO Inhibitor Potency, Brain Penetrance, and Comparator Data


Ro 61-8048 (CAS: 199666-03-0) is a thiazolylbenzenesulfonamide compound that functions as a potent inhibitor of kynurenine 3-monooxygenase (KMO; also known as kynurenine 3-hydroxylase), a pivotal enzyme in the tryptophan metabolic pathway that catalyzes the conversion of L-kynurenine to 3-hydroxykynurenine [1]. The compound exhibits a reported IC50 of 37 nM (Ki = 4.8 nM) in cell-free KMO inhibition assays and demonstrates oral bioavailability with brain penetrance in rodent models . Ro 61-8048 has been extensively characterized as a selective KMO inhibitor with established in vivo efficacy across multiple neurological and neuropsychiatric disease models, distinguishing it from earlier-generation KMO inhibitors through its combination of high affinity, oral activity, and favorable central nervous system exposure [2].

Why Generic KMO Inhibitor Substitution Fails: Evidence-Based Limitations in Ro 61-8048 Procurement


Substitution of Ro 61-8048 with alternative KMO inhibitors (including mNBA, UPF 648, or other in-class compounds) cannot be assumed equivalent without experimental validation, as demonstrated by published quantitative comparative data [1]. In a direct head-to-head comparison under identical experimental conditions, Ro 61-8048 achieved a 24-fold higher potency than the earlier-generation KMO inhibitor mNBA (IC50: 37 ± 3 nM vs. 900 ± 100 nM, respectively) [2]. Furthermore, structural studies have revealed that Ro 61-8048 exhibits a distinct allosteric binding mechanism that differentiates it from competitive substrate-analog inhibitors, with implications for selectivity and pharmacological profile [3]. These documented potency differentials and mechanistic distinctions preclude simple one-to-one interchangeability between Ro 61-8048 and other KMO-targeting compounds without independent verification in the intended experimental system .

Ro 61-8048 Quantitative Differentiation Evidence: Comparator-Based Potency, Brain Exposure, and Efficacy Data


KMO Inhibitory Potency: Ro 61-8048 vs. mNBA Direct Head-to-Head Comparison

In a standardized radioenzymatic assay using rat kidney mitochondria, Ro 61-8048 exhibited an IC50 of 37 ± 3 nM, representing approximately 24-fold higher potency compared to mNBA (IC50: 900 ± 100 nM), an earlier-generation substrate-analog KMO inhibitor tested under comparable experimental conditions [1]. This quantitative potency differential was corroborated in a separate study employing recombinant human KMO assay conditions, where Ro 61-8048 maintained low-nanomolar activity while mNBA demonstrated substantially reduced inhibitory efficacy [2].

KMO inhibition IC50 comparison neuroprotection ischemia

In Vivo Neuroprotection: Infarct Volume Reduction Following Permanent MCAO

In a rat permanent middle cerebral artery occlusion (MCAO) model of focal brain ischemia, Ro 61-8048 administered intraperitoneally at 40 mg/kg reduced infarct volume to 62 ± 57 mm³ compared to 207 ± 111 mm³ in vehicle-treated controls, representing a 70% reduction in ischemic tissue damage . In the same study, the comparator mNBA required a 10-fold higher dose (400 mg/kg, i.p.) to achieve a comparable effect, reducing infarct volume to 82 ± 18 mm³ [1]. The 10-fold dose differential for equivalent in vivo efficacy demonstrates Ro 61-8048's superior pharmacokinetic and pharmacodynamic profile under these experimental conditions.

ischemic stroke neuroprotection infarct volume MCAO

KMO Selectivity vs. Kynurenine Aminotransferase (KAT) Activity

Ro 61-8048 demonstrates >1000-fold selectivity for KMO over kynurenine aminotransferase (KAT) and other enzymes in the kynurenine pathway, as established through comprehensive selectivity profiling [1]. Functional validation of this selectivity was demonstrated in a rat surgical brain injury model, where the neuroprotective effects of Ro 61-8048 (40 mg/kg) were completely reversed by co-administration of PF-04859989 (5 mg/kg), a selective KAT II inhibitor [2]. This reversal confirms that Ro 61-8048's therapeutic effects are specifically mediated through KMO inhibition and subsequent elevation of kynurenic acid, which is metabolized by KAT II, rather than through off-target modulation of other pathway enzymes [3]. In contrast, some KMO inhibitors such as UPF 648 have been characterized primarily for KMO inhibition without equivalent published in vivo target engagement validation via orthogonal pathway manipulation [4].

KMO selectivity KAT II kynurenine pathway target specificity

In Vivo Target Engagement: Brain ED50 and Dose-Dependent KYNA Elevation

Following oral administration in gerbils, Ro 61-8048 inhibited brain KMO activity with an ED50 of 3-5 μmol/kg (equivalent to approximately 1.26-2.11 mg/kg), demonstrating efficient central nervous system target engagement at low oral doses [1]. In rat hippocampal microdialysis experiments, oral administration of Ro 61-8048 at 100 μmol/kg produced a 7.5-fold increase in extracellular kynurenic acid (KYNA) outflow, confirming functional elevation of the neuroprotective KYNA metabolite in brain tissue . This brain penetrance profile distinguishes Ro 61-8048 from peripheral-restricted KMO inhibitors and from its own prodrug JM6, which does not cross the blood-brain barrier and exerts its effects exclusively through peripheral KMO inhibition [2]. The ED50 values for ex vivo KMO inhibition across tissues were 5.5 μmol/kg (brain), 0.8 μmol/kg (kidney), and 0.4 μmol/kg (liver) following oral administration .

ED50 target engagement kynurenic acid brain penetrance

Allosteric Inhibition Mechanism Distinguishing Ro 61-8048 from Competitive Inhibitors

Crystallographic and biochemical studies of KMO have revealed that Ro 61-8048 binds to a unique tunnel adjacent to the substrate-binding pocket, functioning as an allosteric inhibitor rather than a simple active-site competitive inhibitor [1]. The compound occupies most of this tunnel and forms hydrogen bonds with several completely conserved residues, including an essential catalytic residue, thereby affecting the conformation of the catalytic machinery and blocking substrate entry or product release [2]. This allosteric binding mode distinguishes Ro 61-8048 from competitive substrate-analog inhibitors such as mNBA and UPF 648, which bind directly to the substrate-binding pocket near the FAD cofactor [3]. The unique binding site contributes to Ro 61-8048's high selectivity profile and may facilitate further optimization of KMO-targeted therapeutics based on this distinct pharmacophore [4].

allosteric inhibition KMO structure noncompetitive binding mechanism

Glutamate Modulation: Brain Region-Specific KYNA Elevation and GLU Reduction

Systemic administration of Ro 61-8048 (4-40 mg/kg) in rats produced brain region-specific modulation of the kynurenine pathway, increasing KYNA levels in dialysates from cortex (from 10.3 ± 1.9 nM to 45.5 ± 15 nM), caudate (from 2.4 ± 0.8 nM to 9.5 ± 0.9 nM), and hippocampus (from 7.7 ± 1.7 nM to 19.2 ± 3.5 nM) [1]. Notably, this KYNA elevation was accompanied by a robust decrease in extracellular glutamate levels specifically in the caudate (from 2.2 ± 0.5 μM to 0.63 ± 0.05 μM), but not in the parietal cortex or hippocampus [2]. This region-specific glutamate modulation distinguishes Ro 61-8048's pharmacological profile from broad-spectrum glutamate receptor antagonists and supports its utility in studying basal ganglia-related neurological conditions . In a separate study, Ro 61-8048 (30 or 100 mg/kg i.p.) prevented THC-induced increases in extracellular glutamate in the ventral tegmental area, further demonstrating functional glutamatergic modulation in reward-related brain circuits [3].

glutamate KYNA NMDA receptor basal ganglia microdialysis

Ro 61-8048 Optimal Application Scenarios Based on Quantitative Evidence


In Vivo Neuroprotection Studies Requiring Low-Dose Brain KMO Inhibition

For ischemic stroke, traumatic brain injury, or surgical brain injury models where brain penetrance and efficient target engagement are critical, Ro 61-8048 at 40 mg/kg i.p. provides approximately 70% reduction in infarct volume while achieving a 7.5-fold increase in hippocampal kynurenic acid [1]. The brain ED50 of 3-5 μmol/kg p.o. in gerbils confirms that low oral doses achieve effective central KMO inhibition, offering dosing flexibility for chronic administration paradigms [2]. This application scenario is supported by direct comparative data showing Ro 61-8048 requires 10-fold lower dosing than mNBA (40 mg/kg vs. 400 mg/kg) to achieve comparable neuroprotection in MCAO models .

Behavioral Pharmacology Studies of Drug Seeking and Relapse Mechanisms

In alcohol deprivation effect (ADE) and cue-induced reinstatement models, Ro 61-8048 administered at 40 mg/kg i.p. abolished relapse-like alcohol drinking and cue-induced reinstatement of both alcohol- and cocaine-seeking behavior [1]. The compound's ability to prevent THC-induced increases in extracellular glutamate and dopamine neuron firing in reward-related brain areas (at 30-100 mg/kg i.p.) provides a validated neurochemical basis for interpreting behavioral outcomes [2]. These effects are mediated through enhanced endogenous KYNA production and subsequent modulation of glutamatergic/NMDAR activity without the confounding sedative or cognitive-impairing effects observed with direct NMDA antagonists .

Kynurenine Pathway Mechanistic Studies Requiring Orthogonal Validation

For experiments requiring definitive attribution of observed effects to KMO inhibition rather than off-target pathway modulation, Ro 61-8048's effects can be orthogonally validated using the selective KAT II inhibitor PF-04859989 [1]. In the surgical brain injury model, Ro 61-8048 (40 mg/kg)-mediated reductions in brain edema and neurological improvement were completely reversed by PF-04859989 (5 mg/kg), confirming that the therapeutic effects are specifically mediated through KYNA elevation [2]. This orthogonal validation strategy enables rigorous mechanistic interpretation and distinguishes Ro 61-8048 from KMO inhibitors lacking published pathway-specific reversal data .

Basal Ganglia Circuit Studies Requiring Region-Specific Glutamate Modulation

For studies investigating basal ganglia pathophysiology in movement disorders (including dystonia and dyskinesia), Ro 61-8048 provides selective glutamate reduction in the caudate/putamen (from 2.2 μM to 0.63 μM) without affecting cortical or hippocampal glutamate [1]. This region-specific profile, combined with demonstrated efficacy in genetic dystonia models (intrastriatal injections of 60-80 μg/hemisphere significantly reduced dystonia severity in dt(sz) hamsters), supports targeted investigation of striatal glutamatergic dysfunction [2]. The compound's lack of impairment in passive avoidance performance (unlike MK-801) further supports its utility in behavioral studies where cognitive confounds must be minimized .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ro 61-8048

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.